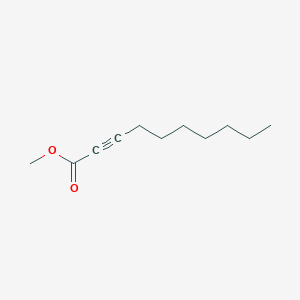

Methyl dec-2-ynoate

Description

Significance of Methyl Alkynoates in Contemporary Organic Synthesis

Methyl alkynoates, including methyl dec-2-ynoate, are highly versatile building blocks in modern organic synthesis. Their importance stems from the reactivity of the carbon-carbon triple bond, which can be readily transformed into a wide array of other functional groups and complex molecular architectures.

Alkynoates are valuable precursors for synthesizing a variety of carbo- and heterocyclic compounds such as pyrroles, pyrazoles, oxazoles, indoles, furans, and quinolines. researchgate.net The electron-withdrawing nature of the ester group activates the alkyne for various transformations. They serve as key intermediates in the synthesis of natural products, drug-like molecules, and other synthetic targets. researchgate.netrsc.org

One of the key applications of alkynoates is in cycloaddition reactions, which are powerful methods for constructing cyclic systems. ontosight.ai They can also undergo hydrogenation to form alkenes or alkanes, providing access to different levels of saturation. ontosight.ai Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, offering another point for chemical modification. ontosight.ai

Recent advancements have highlighted the use of alkynoates in innovative synthetic methodologies. For instance, β-silyl alkynoates have been developed for biocompatible amide bond formation, a crucial reaction in peptide chemistry and pharmaceutical development. nih.gov In these molecules, the alkyne activates the ester for amidation while a bulky silyl (B83357) group prevents undesired side reactions. nih.gov Additionally, aryl alkynoates are important intermediates that can undergo various cyclization reactions to produce complex heterocyclic structures. researchgate.net

Key Synthetic Applications of Methyl Alkynoates:

| Reaction Type | Products | Significance |

| Cycloaddition | Heterocycles (pyrroles, furans, etc.) | Efficient construction of cyclic systems. researchgate.net |

| Hydrogenation | Alkenes, Alkanes | Access to saturated and unsaturated compounds. ontosight.ai |

| Hydrolysis | Carboxylic Acids | Further functional group manipulation. ontosight.ai |

| Amide Bond Formation | Amides | Biocompatible synthesis of peptides and pharmaceuticals. nih.gov |

| Radical Cyclization | Coumarins and other heterocycles | Formation of complex fused ring systems. researchgate.net |

The versatility of methyl alkynoates makes them indispensable tools for organic chemists, enabling the efficient synthesis of a diverse range of complex molecules.

Historical Context of α,β-Unsaturated Ester Chemistry and Alkyne Reactivity

The chemistry of α,β-unsaturated esters and alkynes has a rich history, forming a fundamental part of organic synthesis. The unique reactivity of these functional groups has been exploited for decades to construct complex molecular frameworks.

Historically, the synthesis of α,β-unsaturated esters was achieved through classic reactions like the Wittig-Horner, Wadsworth-Emmons, and Peterson reactions, which involve the formation of a carbon-carbon double bond from carbonyl compounds. acs.org Another common method is the Knoevenagel condensation, often followed by decarboxylation. researchgate.net These methods have been refined over the years to improve efficiency and stereoselectivity.

The reactivity of alkynes has been a subject of extensive study. organicchemistrytutor.commsu.edu Alkynes undergo a variety of addition reactions, similar to alkenes, but the presence of two pi bonds allows for double additions. libretexts.org Electrophilic additions of hydrogen halides (HX) and halogens (X₂) to alkynes are fundamental transformations. libretexts.org Hydration of alkynes, typically catalyzed by mercury salts, yields enols that tautomerize to ketones. msu.edu Hydroboration-oxidation provides an anti-Markovnikov addition of water across the triple bond. organicchemistrytutor.com

Internal alkynes, such as this compound, are generally less reactive than terminal alkynes due to steric hindrance. fiveable.me This difference in reactivity can be exploited for selective transformations. The electron-withdrawing nature of the ester group in α,β-alkynoic esters, like this compound, makes the alkyne susceptible to nucleophilic attack, a reactivity mode not typically observed for simple alkenes unless activated by electron-withdrawing groups. msu.edu

The combination of the alkyne and ester functionalities in α,β-unsaturated esters has led to the development of unique synthetic strategies. For example, the conjugate addition of organocopper reagents to acetylenic esters is a well-established method for creating substituted α,β-unsaturated esters. acs.org More recently, the focus has shifted to developing more sustainable and efficient methods, including enzyme-promoted cascade reactions for the synthesis of (E)-α,β-unsaturated esters. researchgate.net

Scope and Research Gaps Pertaining to this compound

While the general class of methyl alkynoates has been extensively studied, specific long-chain alkynoates like this compound present both opportunities and areas where research is lacking.

Current Scope:

The known chemistry of compounds similar to this compound, such as other methyl alkynoates, provides a strong foundation for its potential applications. researchgate.netontosight.ai It is expected to undergo typical alkyne reactions, including:

Cycloaddition reactions: To form various heterocyclic compounds.

Hydrogenation: To yield methyl dec-2-enoate or methyl decanoate.

Addition reactions: With halogens, hydrogen halides, and other electrophiles.

Nucleophilic additions: Due to the activating effect of the ester group.

The synthesis of related compounds, such as methyl (Z)-dec-2-en-4-ynoate, has been achieved through palladium-catalyzed coupling reactions, suggesting similar strategies could be applied for this compound. rsc.org Furthermore, studies on the combustion chemistry of unsaturated esters like methyl non-2-enoate indicate that the position of the unsaturation influences reactivity, a factor that would be relevant for this compound. rsc.org

Research Gaps:

Despite the predictable reactivity, there is a lack of specific research focused solely on this compound. Key research gaps include:

Detailed Reactivity Studies: Comprehensive investigations into the specific reaction kinetics, stereoselectivity, and mechanistic pathways for this compound in various transformations are limited. While general alkyne reactivity is understood, the influence of the long alkyl chain on these parameters is not well-documented.

Synthesis Optimization: While general methods for synthesizing alkynoates exist, optimized, high-yielding, and scalable synthetic routes specifically for this compound are not extensively reported in the literature.

Applications in Materials Science: The potential use of this compound as a monomer or precursor for polymers and other materials has not been thoroughly explored. The combination of the reactive alkyne and the long hydrocarbon chain could lead to materials with unique properties.

Biological Activity: Although some related natural products containing polyacetylene structures exhibit biological activity, the specific biological profile of this compound remains largely uninvestigated. rsc.org

Identifying and addressing these research gaps can unlock the full potential of this compound as a valuable tool in organic synthesis and materials science. mdpi.com

Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Key Features |

| This compound | C₁₁H₁₈O₂ | Internal alkyne, methyl ester |

| Methyl dec-2-enoate | C₁₁H₂₀O₂ | α,β-Unsaturated ester |

| Methyl decanoate | C₁₁H₂₂O₂ | Saturated methyl ester |

| Methyl (Z)-dec-2-en-4-ynoate | C₁₁H₁₆O₂ | Conjugated enyne system |

Structure

2D Structure

3D Structure

Properties

CAS No. |

67587-20-6 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

methyl dec-2-ynoate |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-8H2,1-2H3 |

InChI Key |

UQRQXBZUSCNTDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC#CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Dec 2 Ynoate and Analogous Alkynoates

Established Synthetic Pathways to Methyl Alkynoates

Esterification of Dec-2-ynoic Acid Derivatives

The direct esterification of carboxylic acids is a fundamental and widely employed method for the synthesis of esters. In the context of methyl dec-2-ynoate, the esterification of dec-2-ynoic acid with methanol represents the most straightforward approach. This transformation is typically acid-catalyzed, with common catalysts including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of methanol. Subsequent elimination of water yields the desired ester. To drive the equilibrium towards the product side, an excess of methanol is often used, or water is removed from the reaction mixture.

In a study on the esterification of decanoic acid with methanol, which serves as a saturated analog, the use of a solid acid catalyst, Amberlyst 15, was investigated. sci-hub.seresearchgate.net The study explored various reaction parameters, including temperature, catalyst loading, and the molar ratio of reactants. Optimal conditions were identified to achieve high conversion rates. sci-hub.seresearchgate.net For instance, an increase in the molar ratio of methanol to decanoic acid was found to significantly enhance the conversion to methyl decanoate. sci-hub.se

Table 1: Effect of Molar Ratio on Decanoic Acid Conversion sci-hub.se

| Molar Ratio (Methanol:Decanoic Acid) | Conversion (%) |

| 1:1 | ~60 |

| 5:1 | ~80 |

| 10:1 | 88 |

| 15:1 | ~88 |

Reaction Conditions: 333 K, 9% (w/v) Amberlyst 15 catalyst, 500 rpm.

Furthermore, the activation energy for the esterification of decanoic acid with methanol using Amberlyst 15 was determined to be 39.4 kJ/mol. researchgate.net This data provides valuable insight into the kinetics of the reaction. While this study was conducted on the saturated analogue, the principles and the efficacy of solid acid catalysts are applicable to the esterification of unsaturated carboxylic acids like dec-2-ynoic acid.

Wittig-Type and Horner–Wadsworth–Emmons Alkyne Formations

The Wittig reaction and its variant, the Horner–Wadsworth–Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds and can be adapted for the synthesis of alkynes. wikipedia.orgyoutube.com

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. youtube.com For the synthesis of an alkynoate, a specialized Wittig-type approach would be required, for instance, starting from an α-acylphosphorane.

The Horner–Wadsworth–Emmons (HWE) reaction is often preferred over the traditional Wittig reaction due to several advantages. The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the corresponding phosphorus ylides, allowing for reactions with a broader range of electrophiles, including more hindered ketones. wikipedia.org A significant advantage is that the byproduct, a dialkylphosphate salt, is water-soluble, which simplifies the purification of the final product. wikipedia.org The HWE reaction typically shows a high degree of stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgyoutube.comorganic-chemistry.org

The general mechanism of the HWE reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming an intermediate which then eliminates a phosphate ester to yield the alkene. wikipedia.org For the synthesis of an alkynoate like this compound, a potential pathway involves the reaction of an appropriate acyl chloride with a lithiated phosphonate.

A general representation of an HWE reaction for the synthesis of an α,β-unsaturated ester is shown below:

Reaction Scheme: Horner-Wadsworth-Emmons Reaction

Where R would be n-heptyl for the synthesis of a dec-2-enoate precursor.

Seyferth–Gilbert Homologation and Variants

The Seyferth–Gilbert homologation is a chemical reaction that converts an aldehyde or ketone into an alkyne with one additional carbon atom. wikipedia.orgchem-station.comwordpress.com This reaction utilizes dimethyl (diazomethyl)phosphonate, also known as the Seyferth–Gilbert reagent. wikipedia.orgchem-station.com The reaction is typically carried out in the presence of a strong base, such as potassium tert-butoxide. chem-station.com

The mechanism involves the deprotonation of the Seyferth–Gilbert reagent to form a nucleophilic anion. This anion then attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of an oxaphosphetane intermediate. wikipedia.orgchem-station.com This intermediate subsequently eliminates dimethylphosphate to give a vinyl diazo species, which, upon loss of nitrogen gas, generates a vinyl carbene. A 1,2-hydride or 1,2-alkyl shift then furnishes the final alkyne product. wikipedia.orgchem-station.com

A significant improvement to this method is the Ohira–Bestmann modification , which employs dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira–Bestmann reagent. organic-chemistry.orgnrochemistry.com This variant allows for the in situ generation of the required diazomethylphosphonate carbanion under milder basic conditions, such as with potassium carbonate in methanol. wikipedia.orgchem-station.com The milder conditions make this procedure compatible with a wider range of functional groups and base-sensitive substrates. chem-station.comorganic-chemistry.org

While the Seyferth-Gilbert homologation is most commonly used to synthesize terminal alkynes from aldehydes, it can be adapted for the synthesis of internal alkynes by using ketones as the starting material. For the synthesis of this compound, a hypothetical precursor could be a β-keto ester which upon reaction would yield the desired internal alkyne structure.

Table 2: Comparison of Seyferth-Gilbert and Ohira-Bestmann Conditions

| Feature | Seyferth-Gilbert Homologation | Ohira-Bestmann Modification |

| Reagent | Dimethyl (diazomethyl)phosphonate | Dimethyl (1-diazo-2-oxopropyl)phosphonate |

| Base | Strong base (e.g., potassium tert-butoxide) | Mild base (e.g., potassium carbonate) |

| Substrate Scope | Limited by base sensitivity | Broader, tolerates more functional groups |

Modern Catalytic Strategies for this compound Construction

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The mild reaction conditions and high functional group tolerance have made the Sonogashira coupling a widely used method in organic synthesis. wikipedia.org

The catalytic cycle is thought to involve the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide. Concurrently, the copper(I) acetylide is formed from the terminal alkyne, copper(I) salt, and the amine base. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

For the synthesis of this compound, a Sonogashira coupling could be envisioned between a terminal alkyne, such as 1-nonyne, and a suitable electrophile that can be converted to the methyl ester group. A more direct approach would be a carbonylative Sonogashira coupling. In this variation, carbon monoxide is introduced into the reaction, which can be trapped by an alcohol to form the ester. For example, the palladium-catalyzed carbonylative coupling of a 1-alkyne with an aryl or vinyl halide in the presence of methanol would yield the corresponding methyl alkynoate.

Copper-free Sonogashira coupling protocols have also been developed to avoid issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts. libretexts.org These methods often employ more sophisticated palladium catalysts or different reaction conditions.

Carboxylative Coupling of Terminal Alkynes for 2-Alkynoate Derivatives

A direct and efficient method for the synthesis of 2-alkynoate derivatives involves the palladium-catalyzed carboxylative coupling of terminal alkynes. This approach allows for the direct introduction of a carboxyl group or its equivalent onto the terminal alkyne.

One such strategy is the palladium-catalyzed carbonylation of terminal alkynes. In this reaction, a terminal alkyne is reacted with carbon monoxide and an alcohol in the presence of a palladium catalyst to directly afford the corresponding α,β-alkynoic ester. For the synthesis of this compound, this would involve the reaction of 1-nonyne with carbon monoxide and methanol.

A related and highly effective method is the direct coupling of a terminal alkyne with a chloroformate in the presence of a palladium catalyst. For example, the reaction of 1-nonyne with methyl chloroformate under palladium catalysis would provide a direct route to this compound. This reaction is a type of Sonogashira coupling where the aryl/vinyl halide is replaced by a chloroformate.

Table 3: Overview of Synthetic Methodologies

| Method | Key Reactants | Key Reagents/Catalysts |

| Esterification | Dec-2-ynoic acid, Methanol | Acid catalyst (e.g., H2SO4, Amberlyst 15) |

| Horner-Wadsworth-Emmons | Phosphonate ester, Acyl chloride | Base |

| Seyferth-Gilbert Homologation | Aldehyde/Ketone, Diazophosphonate | Base (e.g., K2CO3, t-BuOK) |

| Sonogashira Coupling | 1-Nonyne, Electrophile | Pd catalyst, Cu(I) co-catalyst, Base |

| Carboxylative Coupling | 1-Nonyne, Methyl chloroformate | Pd catalyst |

Green Chemistry Principles in Scalable Synthesis

The large-scale synthesis of this compound and related alkynoates necessitates the integration of green chemistry principles to enhance sustainability, reduce environmental impact, and improve safety and efficiency. nih.govwhiterose.ac.ukacs.org Key areas of focus include maximizing atom economy, utilizing renewable feedstocks, and employing safer solvents.

Atom Economy: This principle, central to green chemistry, aims to maximize the incorporation of all materials used in the process into the final product. In the context of this compound synthesis, a common method is the esterification of dec-2-ynoic acid with methanol.

Reaction: C₈H₁₅C≡CCOOH + CH₃OH → C₈H₁₅C≡CCOOCH₃ + H₂O

Renewable Feedstocks: The shift from petrochemical-based starting materials to renewable resources is a cornerstone of sustainable chemistry. nih.gov For a C10 compound like this compound, potential renewable feedstocks could be derived from oleochemicals, which are fats and oils obtained from plants. nih.govkit.edu For instance, fatty acids from plant oils can be chemically modified to produce molecules of a desired chain length. youtube.com While direct synthesis from a common C10 renewable feedstock is an area for development, compounds like undec-10-enoic acid, produced from castor oil, demonstrate the feasibility of using agricultural products as foundational materials for long-chain functionalized molecules. nih.gov

Safer Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives that reduce risks to human health and the environment. usc.eduthecalculatedchemist.com For the synthesis and purification of alkynoates, research into greener solvents focuses on those with lower toxicity, biodegradability, and derivation from renewable sources. scientificlabs.co.uksigmaaldrich.com Bio-based solvents such as 2-methyltetrahydrofuran (2-MeTHF), derived from corncobs and sugarcane bagasse, and cyclopentyl methyl ether (CPME) are emerging as viable substitutes for more hazardous solvents like tetrahydrofuran (THF) or dichloromethane. scientificlabs.co.uksigmaaldrich.com The selection of an appropriate solvent can significantly improve the sustainability of a chemical process. researchgate.net

Table 1: Comparison of Conventional vs. Green Solvents in Organic Synthesis

| Conventional Solvent | Associated Hazards | Greener Alternative | Benefits of Alternative |

|---|---|---|---|

| Dichloromethane (DCM) | Carcinogen, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. sigmaaldrich.com |

| Tetrahydrofuran (THF) | Peroxide formation, Volatile | Cyclopentyl methyl ether (CPME) | Resists peroxide formation, higher boiling point, less water-miscible. scientificlabs.co.uksigmaaldrich.com |

| Benzene | Carcinogen, Flammable | Toluene | Less toxic than benzene, though still a volatile organic compound. |

| N,N-Dimethylformamide (DMF) | Reproductive toxin, Irritant | 1-Butylpyrrolidin-2-one | Not classified as developmentally reprotoxic. scientificlabs.co.uk |

By applying these green chemistry principles, the scalable synthesis of this compound can be optimized to be more environmentally benign and economically viable.

Asymmetric Synthesis Approaches to Chiral this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is critical in medicinal chemistry and materials science. Asymmetric synthesis provides direct routes to these compounds, avoiding the need for chiral resolution of racemic mixtures.

Stereoselective Hydroxyalkylation (e.g., for 4-hydroxydec-2-ynoates)

One of the most direct methods for synthesizing chiral propargylic alcohols, such as the precursor to methyl 4-hydroxydec-2-ynoate, is the asymmetric addition of a terminal alkyne to an aldehyde. nih.gov This reaction creates a new stereocenter at the carbon bearing the hydroxyl group. To synthesize a 4-hydroxydec-2-ynoate derivative, this would involve the enantioselective addition of a protected propargyl alcohol equivalent to heptanal.

Significant progress has been made in developing catalytic systems for this transformation. A widely adopted method involves the use of a zinc(II) triflate (Zn(OTf)₂) catalyst in the presence of a chiral ligand, such as (+)-N-methylephedrine (NME), and a base like triethylamine. This system facilitates the in-situ generation of a chiral zinc-alkynylide species that adds to the aldehyde with high enantioselectivity. acs.org These reactions are often practical, can be performed with catalytic amounts of the metal and ligand, and are tolerant of air and moisture. acs.org

Other effective catalyst systems include those based on indium(III)/BINOL complexes, which act as bifunctional catalysts that activate both the alkyne and the aldehyde, leading to high enantioselectivity across a broad range of substrates. wikipedia.org

Table 2: Representative Catalytic Systems for Asymmetric Alkynylation of Aldehydes

| Catalyst System | Chiral Ligand/Additive | Typical Substrates | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Zn(OTf)₂ / Et₃N | (+)-N-Methylephedrine | Terminal Alkynes + Aliphatic/Aromatic Aldehydes | Up to 99% acs.org |

| In(III) | BINOL | Terminal Alkynes + Aldehydes | High enantioselectivity wikipedia.org |

| Ti(OiPr)₄ | BINOL | Alkynylzinc reagents + Aldehydes | High enantioselectivity wikipedia.org |

| ZnEt₂ | (S,S)-ProPhenol | Terminal Alkynes + Aldehydes | Up to 99% |

The resulting chiral propargylic alcohol can then be esterified to yield the target chiral methyl 4-hydroxydec-2-ynoate.

Chiral Auxiliary and Catalyst-Controlled Methodologies

Beyond direct catalytic asymmetric reactions, stereochemistry in derivatives of this compound can be controlled using chiral auxiliaries or other catalyst-controlled methods.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com

For the synthesis of a chiral derivative of this compound, one could attach a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to a propionyl group. blogspot.com The resulting chiral imide or amide can then undergo diastereoselective α-alkylation or an aldol-type reaction. For example, deprotonation followed by reaction with a suitable electrophile would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent removal of the auxiliary would yield an enantiomerically enriched carboxylic acid, which could then be converted to the corresponding methyl ester. Evans oxazolidinones are particularly effective in controlling the facial selectivity of enolate additions. blogspot.com

Catalyst-Controlled Methodologies: This approach relies on a chiral catalyst to control the stereoselectivity of a reaction on a prochiral substrate. This is distinct from substrate-controlled methods where the chirality is already present in the molecule. In the context of alkynoate synthesis, catalyst-controlled reactions can be employed in various transformations. For instance, a rhodium-catalyzed hydrogenative coupling of acetylene (B1199291) to an α-chiral aldehyde demonstrates how the choice of catalyst enantiomer can override the inherent stereochemical bias of the substrate to produce either diastereomer of the product. nih.gov Similarly, organocatalytic methods, using small chiral organic molecules like prolinol derivatives, have been developed for the formal asymmetric alkynylation of α,β-unsaturated aldehydes, providing access to optically active building blocks. acs.orgnih.gov These advanced catalytic strategies offer powerful tools for constructing complex chiral molecules derived from this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Dec 2 Ynoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic compounds. For methyl dec-2-ynoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon signals, confirming its molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the methyl ester and the heptyl alkyl chain. The methyl protons of the ester group (CH₃-O) are typically observed as a sharp singlet. The protons on the carbon adjacent to the alkyne (the propargylic position) are deshielded and appear as a triplet. The remaining methylene (B1212753) protons of the heptyl chain appear as a complex multiplet, with the terminal methyl group resonating as a triplet at the most upfield position.

The ¹³C NMR spectrum provides complementary information, clearly identifying all eleven carbon atoms in the molecule. ucl.ac.uk The carbonyl carbon of the ester is the most deshielded signal. The two sp-hybridized carbons of the alkyne have characteristic chemical shifts in the midfield region. The carbon of the ester's methyl group and the carbons of the heptyl chain are found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and concentration.

| Atom Position | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₃ -CH₂- | ~0.90 | t | ~14.0 |

| 2-5 | -(CH₂ )₄- | ~1.2-1.5 | m | ~22-31 |

| 6 | -CH₂ -CH₂-C≡ | ~1.55 | m | ~28.0 |

| 7 | -CH₂ -C≡ | ~2.25 | t | ~18.5 |

| 8 | -C≡C -C(O)O- | - | - | ~73.0 |

| 9 | -C ≡C-C(O)O- | - | - | ~88.0 |

| 10 | -C (O)O- | - | - | ~154.0 |

| 11 | -O-CH₃ | ~3.75 | s | ~52.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the NMR signals and confirming the connectivity of the molecule. github.io

COSY (Correlation Spectroscopy): A H,H-COSY spectrum reveals proton-proton couplings through two or three bonds. princeton.edu For this compound, strong cross-peaks would be observed between adjacent protons in the heptyl chain (e.g., H-7 coupling with H-6, H-6 with H-5, and so on), confirming the sequence of the alkyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. princeton.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum, such as linking the methyl singlet at ~3.75 ppm to the ester methyl carbon at ~52.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings (2-4 bonds) between protons and carbons, which is critical for piecing together molecular fragments. princeton.edu Key correlations for this compound would include:

The methyl ester protons (H-11) showing a cross-peak to the carbonyl carbon (C-10).

The propargylic protons at C-7 showing correlations to the alkyne carbons (C-8 and C-9).

The propargylic protons (H-7) also correlating with the C-6 carbon of the heptyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. princeton.edu In this compound, NOESY could show correlations between the propargylic protons (H-7) and protons on the C-6 methylene group, reinforcing the structural assignment.

Table 2: Expected Key 2D NMR Correlations for this compound

| 2D NMR Technique | Correlated Nuclei | Expected Key Cross-Peaks | Information Gained |

| COSY | ¹H - ¹H | H-7 ↔ H-6; H-6 ↔ H-5; ...; H-2 ↔ H-1 | Confirms the connectivity of the heptyl alkyl chain. |

| HSQC | ¹H - ¹³C (1-bond) | H-1 ↔ C-1; H-7 ↔ C-7; H-11 ↔ C-11 | Assigns each proton to its directly attached carbon. |

| HMBC | ¹H - ¹³C (2-3 bonds) | H-11 ↔ C-10; H-7 ↔ C-8, C-9 | Connects the methyl ester to the carbonyl and the alkyl chain to the alkyne functionality. |

| NOESY | ¹H - ¹H (through space) | H-7 ↔ H-6 | Confirms spatial proximity of adjacent methylene groups. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an exact mass of the molecule, which can be used to determine its elemental composition with high confidence. msu.edu The fragmentation patterns observed in mass spectrometry offer further structural clues.

Electron Ionization (EI-MS) Fragmentation Patterns

Electron Ionization is a high-energy technique that causes extensive fragmentation of the molecule. shimadzu.eu The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. For this compound (Molecular Weight: 182.26 g/mol ), the molecular ion peak (M⁺˙) at m/z 182 may be observed. Common fragmentation pathways would include:

Alpha-cleavage: Loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) to form an acylium ion at m/z 151.

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the alkyne, related rearrangements can occur.

Cleavage of the alkyl chain: Fragmentation along the heptyl chain leads to a series of carbocation fragments separated by 14 Da (CH₂).

Cleavage at the propargylic bond: Breakage of the C6-C7 bond is also a likely fragmentation pathway.

Table 3: Predicted EI-MS Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 182 | [C₁₁H₁₈O₂]⁺˙ | C₁₁H₁₈O₂ | Molecular Ion (M⁺˙) |

| 151 | [M - OCH₃]⁺ | C₁₀H₁₅O | Loss of the methoxy radical |

| 123 | [M - C₄H₉]⁺ | C₇H₇O₂ | Cleavage of the heptyl chain |

| 95 | [M - C₆H₁₃]⁺ | C₅H₅O₂ | Cleavage of the heptyl chain |

| 59 | [COOCH₃]⁺ | C₂H₃O₂ | Methoxycarbonyl cation |

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization is a "soft" ionization technique that typically leaves the molecule intact. wikipedia.orgcreative-proteomics.com It is particularly useful for confirming the molecular weight of a compound without the complication of extensive fragmentation. libretexts.org When analyzed by ESI-MS, this compound would not show significant fragmentation. Instead, it would primarily be observed as a protonated molecule [M+H]⁺ at m/z 183.27 or as adducts with cations present in the solvent, such as sodium [M+Na]⁺ at m/z 205.25. nih.gov This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. wikipedia.org The primary application for this compound would be the rapid and accurate determination of its molecular weight.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups. edinst.com IR and Raman spectroscopy are complementary techniques governed by different selection rules. uni-siegen.de For a vibration to be IR active, it must cause a change in the molecule's dipole moment. libretexts.org For a vibration to be Raman active, it must cause a change in the molecule's polarizability. libretexts.org

For this compound, the key vibrational modes are:

C≡C Stretch: The carbon-carbon triple bond stretch is a defining feature. Due to the asymmetry around the alkyne, this mode is expected to be active in both IR and Raman spectra. It typically appears in the 2260-2100 cm⁻¹ region.

C=O Stretch: The carbonyl stretch of the ester group gives rise to a very strong and sharp absorption in the IR spectrum, typically around 1715 cm⁻¹. This band would be weaker in the Raman spectrum.

C-O Stretches: The C-O single bond stretches of the ester will appear in the fingerprint region, typically between 1300-1000 cm⁻¹.

C-H Stretches: The sp³ C-H stretches from the alkyl chain and methyl group appear just below 3000 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | IR Intensity | Raman Intensity |

| C-H Stretch | sp³ C-H (alkyl) | 2850-2960 | Medium-Strong | Medium |

| C≡C Stretch | Alkyne | ~2230 | Medium-Weak | Strong |

| C=O Stretch | Ester Carbonyl | ~1715 | Strong | Weak |

| C-O Stretch | Ester | ~1250 | Strong | Weak |

Characteristic Triple Bond and Carbonyl Stretches

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the key functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the most diagnostic signals are those arising from the carbon-carbon triple bond (C≡C) and the carbonyl (C=O) stretching vibrations.

The C≡C triple bond in alkynes typically gives rise to a sharp, and often weak, absorption in the IR spectrum in the region of 2100-2260 cm⁻¹. The intensity of this peak is dependent on the symmetry of the alkyne; internal alkynes, such as this compound, often exhibit weaker absorptions than terminal alkynes due to a smaller change in the dipole moment during vibration. In Raman spectroscopy, the C≡C stretch is typically more intense and serves as a reliable diagnostic peak.

The carbonyl group of the ester functionality in this compound is expected to produce a strong absorption in the IR spectrum. For a saturated acyclic ester, this stretch is typically observed in the range of 1735-1750 cm⁻¹. However, in this compound, the C≡C bond is in conjugation with the carbonyl group. This conjugation delocalizes the π-electron density, which slightly weakens the C=O double bond and shifts its stretching frequency to a lower wavenumber, generally in the range of 1715-1730 cm⁻¹.

While a definitive spectrum for this compound is not available, data from homologous 2-alkynoic acid methyl esters can provide an excellent approximation of the expected peak positions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne (C≡C) | Stretch | 2100 - 2260 | Weak to Medium (IR), Strong (Raman) |

| Ester (C=O) | Stretch (Conjugated) | 1715 - 1730 | Strong (IR) |

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are available)

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While there are no published crystal structures for this compound, a detailed crystallographic study has been conducted on its shorter-chain analogue, methyl prop-2-ynoate nih.gov. The insights gained from this study can be extrapolated to predict the solid-state characteristics of this compound.

The study on methyl prop-2-ynoate revealed that the molecule crystallizes in the monoclinic space group P2₁/n nih.gov. Key structural parameters were determined, providing a benchmark for understanding the geometry of the propargyl ester moiety.

Table of Crystallographic Data for Methyl Prop-2-ynoate nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| C1=O1 Bond Length (Å) | 1.1972 (14) |

| C1-C2 Bond Length (Å) | 1.4466 (15) |

| C2≡C3 Triple Bond (Å) | 1.1780 (16) |

The C1=O1 bond length is consistent with that of other esters, while the C2≡C3 triple bond length is in the expected range for a terminal alkyne nih.gov. The C1-C2 single bond, situated between the carbonyl carbon and the sp-hybridized carbon of the alkyne, is notably elongated compared to a typical Csp²-Csp bond nih.gov. This elongation can be attributed to the electronic effects of the adjacent π-systems.

Computational and Theoretical Investigations of Methyl Dec 2 Ynoate Reactivity and Properties

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. physchemres.org It is widely employed to determine the properties of molecules, including their equilibrium geometries and conformational landscapes. ajrconline.orgorientjchem.org DFT calculations for methyl dec-2-ynoate would involve modeling the molecule to find its most stable three-dimensional arrangement and understanding its electronic distribution. physchemres.org

Geometry optimization is a fundamental computational procedure used to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. numberanalytics.com For this compound, this calculation would determine the most stable conformation by adjusting bond lengths, bond angles, and dihedral angles until the net forces on all atoms are negligible. Common DFT functionals like B3LYP, paired with a suitable basis set such as 6-311G(d,p), are often used for such optimizations. researchgate.netnih.govmdpi.com

Following optimization, vibrational frequency calculations are essential. google.com These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. faccts.denih.gov The calculated frequencies correspond to the molecule's vibrational modes, such as stretching, bending, and torsional motions.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311G(d,p) Level) This table presents hypothetical but chemically reasonable values for key geometric parameters of this compound to illustrate the output of a DFT geometry optimization. Actual calculated values may vary based on the specific computational method and basis set used.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C2≡C3 | 1.21 Å | |

| C1=O | 1.21 Å | |

| C1-O(Me) | 1.35 Å | |

| C1-C2 | 1.45 Å | |

| C3-C4 | 1.47 Å | |

| **Bond Angles (°) ** | ||

| C1-C2-C3 | 178.5° | |

| C2-C3-C4 | 179.0° | |

| O=C1-C2 | 124.0° | |

| O=C1-O(Me) | 125.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. malayajournal.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. malayajournal.org

For this compound, FMO analysis reveals insights into its electronic behavior. The energy of the HOMO is related to its ionization potential, indicating the ease with which it can donate an electron. The energy of the LUMO is related to its electron affinity, or its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A smaller gap generally suggests higher reactivity. nih.gov The distribution of these orbitals across the molecule highlights potential sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table provides representative energy values for the HOMO, LUMO, and the resulting energy gap, as would be determined by a DFT calculation. These values are crucial for assessing the molecule's stability and reactivity profile.

| Orbital | Energy (eV) | Significance |

| HOMO | -6.5 eV | Indicates electron-donating capability; likely localized on the alkyne π-system. |

| LUMO | -0.8 eV | Indicates electron-accepting capability; likely localized on the conjugated ester moiety. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical stability and reactivity; a larger gap implies higher stability. malayajournal.org |

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. sumitomo-chem.co.jp By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a reaction can be constructed. Transition state theory posits that for a reaction to proceed, reactants must pass through a high-energy state known as the transition state or activated complex. youtube.com Locating this structure computationally is key to understanding the reaction mechanism. chemrxiv.org

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction, representing the energy barrier that must be overcome. numberanalytics.com It is defined as the energy difference between the reactants and the transition state. youtube.comlibretexts.org A lower activation energy corresponds to a faster reaction rate. sumitomo-chem.co.jp

A reaction coordinate is a geometric parameter that represents the progress of a reaction from reactants to products. youtube.com By mapping the energy of the system along the reaction coordinate, a reaction energy profile can be generated. This profile shows the energy changes as the reaction proceeds, clearly identifying the activation energies for each step. For a reaction involving this compound, such as its bromination or a nucleophilic addition, transition state calculations would identify the specific geometry of the high-energy intermediate and quantify the energy barrier to its formation. masterorganicchemistry.com

| Reaction Step | Description | Hypothetical Activation Energy (Ea) (kcal/mol) |

| Step 1 | Nucleophilic attack on the alkyne | 15.2 |

| Step 2 | Protonation of the vinyl anion intermediate | 3.5 |

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. nih.gov Solvation effects can be incorporated into computational models through either implicit or explicit methods. pitt.edu Implicit models treat the solvent as a continuous medium, while explicit models involve including individual solvent molecules in the calculation.

The presence of a solvent can stabilize or destabilize reactants, transition states, and products to different extents. nih.govresearchgate.net This differential stabilization can alter the activation energy and even change the preferred reaction pathway compared to the gas phase. nih.gov For reactions of this compound, studying solvation effects is crucial for obtaining results that are comparable to experimental conditions, especially if charged intermediates or polar transition states are involved.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective at predicting various spectroscopic properties, providing a powerful complement to experimental characterization. researchgate.netwsu.edu By calculating properties derived from the electronic and vibrational states of a molecule, theoretical spectra can be generated that aid in the interpretation of experimental data. acs.org

For this compound, the vibrational frequencies obtained from DFT calculations (as discussed in section 4.1.1) can be directly correlated with its infrared (IR) and Raman spectra. While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve good agreement. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. sumitomo-chem.co.jp

Table 4: Comparison of Hypothetical Calculated and Typical Experimental Vibrational Frequencies for this compound This table demonstrates the utility of computational methods in predicting spectroscopic data. The calculated frequencies for key functional groups are compared to standard, experimentally observed ranges.

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) |

| Alkyne C≡C Stretch | C≡C | 2100 - 2260 | 2245 |

| Carbonyl C=O Stretch | C=O (Ester) | 1735 - 1750 | 1742 |

| C-O Stretch | C-O (Ester) | 1000 - 1300 | 1250 |

| sp³ C-H Stretch | -CH₂-, -CH₃ | 2850 - 3000 | 2960 |

Non-Linear Optical (NLO) Properties from Computational Models

Computational chemistry provides a powerful lens for predicting and understanding the non-linear optical (NLO) properties of molecules without the need for empirical synthesis and measurement. For organic compounds like this compound, these theoretical investigations are crucial for screening potential applications in optoelectronics and photonics. The methodologies primarily revolve around quantum mechanical calculations that elucidate how the electron density of a molecule responds to an external electric field.

Detailed research findings on the specific NLO properties of this compound are not available in the reviewed literature. However, the principles and methods for such an investigation are well-established for organic molecules, particularly those containing π-conjugated systems like the alkyne group in this compound. researchgate.netnih.gov

The primary computational approach for evaluating NLO properties is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). nih.govucf.edu These methods are used to calculate the key parameters that define a molecule's NLO response: the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively).

A typical computational study would involve the following steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable energetic conformation. This is a foundational step, as the NLO properties are highly dependent on the molecular geometry.

Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum.

NLO Property Calculation: Using a selected DFT functional (such as B3LYP, CAM-B3LYP, or M06) and a suitable basis set (e.g., 6-311++G(d,p)), the components of the polarizability and hyperpolarizability tensors are calculated. researchgate.netspringernature.comresearchgate.net These tensor components are then used to determine the average or total values for these properties.

The first hyperpolarizability (β) is of particular interest as it governs second-order NLO phenomena like second-harmonic generation (SHG). A non-zero β value is indicative of a potential NLO material. researchgate.net The magnitude of β is influenced by factors such as intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups within the molecule, connected by a π-conjugated system. mdpi.com In this compound, the acetylenic bond provides a region of high electron density that can be polarized.

While specific data for this compound is absent, the following table illustrates the kind of data that would be generated from a computational NLO study of a comparable organic molecule. The values presented are hypothetical and serve to demonstrate the typical parameters and their units.

Table 1: Hypothetical Computationally-Derived NLO Properties

| Property | Symbol | Hypothetical Value | Unit |

| Dipole Moment | μ | 2.5 | Debye |

| Mean Polarizability | ⟨α⟩ | 15.0 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β | 3.0 x 10⁻³⁰ | esu |

| Second Hyperpolarizability | γ | 8.0 x 10⁻³⁶ | esu |

Reactivity and Transformational Chemistry of Methyl Dec 2 Ynoate

Nucleophilic and Electrophilic Additions to the Alkyne Moiety

Hydrostannation and Other Hydrofunctionalization Reactions

Hydrofunctionalization reactions, the addition of an H-Y group across the triple bond, are a powerful tool for the synthesis of functionalized alkenes. rsc.org Hydrostannation, the addition of a tin hydride (such as tributyltin hydride, Bu₃SnH), is a key example of this type of transformation. The hydrostannation of alkynes can be achieved under radical conditions or, more commonly, using transition metal catalysts. researchgate.net Palladium and ruthenium complexes are particularly effective for this purpose. researchgate.netresearchgate.net

For α,β-alkynoates like methyl dec-2-ynoate, palladium-catalyzed hydrostannation typically proceeds with high regioselectivity, where the tributylstannyl group adds to the β-carbon and the hydrogen adds to the α-carbon. capes.gov.br The stereoselectivity of the addition can be controlled by the choice of catalyst and conditions. For instance, ruthenium-catalyzed hydrostannations have been shown to favor the trans addition product, yielding (E)-vinylstannanes. researchgate.net Conversely, certain palladium catalysts can favor the syn addition, leading to (Z)-vinylstannanes. researchgate.net These vinylstannane products are valuable intermediates in organic synthesis, particularly for Stille cross-coupling reactions. researchgate.net

While specific data for this compound is not extensively documented, the general reactivity for hydrostannylation of alkynes is well-established. researchgate.netacs.org The table below shows representative conditions for the hydrostannation of a terminal alkyne, which illustrates the typical reagents and outcomes of such reactions.

Table 1: Representative Conditions for Alkyne Hydrostannation

| Alkyne Substrate | Reagent | Catalyst | Conditions | Product(s) | Yield | Ref |

|---|---|---|---|---|---|---|

| Terminal Alkyne | Bu₃SnH | Pd(PPh₃)₄ | THF | (E/Z)-Vinylstannanes | ~85% | acs.org |

This table presents generalized data for alkyne hydrostannation to illustrate the reaction. Specific yields for this compound may vary.

Hydration and Halogenation Reactions

Hydration: The acid-catalyzed addition of water across the alkyne bond of this compound is a classic electrophilic addition. Due to the internal, unsymmetrical nature of the alkyne, hydration is expected to be non-regioselective, yielding a mixture of two possible ketones: methyl 2-oxodecanoate and methyl 3-oxodecanoate. jove.comchemistrysteps.com The reaction proceeds through an initial protonation of the alkyne to form a vinyl cation intermediate, followed by the attack of water. ucalgary.ca The resulting enol intermediate rapidly tautomerizes to the more stable keto form. jove.comlibretexts.org To facilitate this reaction, which is often slower for alkynes than for alkenes, a mercury(II) salt (e.g., HgSO₄) is typically used as a catalyst. jove.comchemistrysteps.comlibretexts.org

Halogenation: this compound can react with halogens such as bromine (Br₂) and chlorine (Cl₂). The addition of one equivalent of a halogen typically occurs with anti-stereoselectivity, leading to the formation of a (E)-2,3-dihaloalkenoate. utexas.edumasterorganicchemistry.com This stereochemical outcome is explained by the formation of a bridged halonium ion intermediate, which is then attacked by the halide ion from the opposite face. libretexts.orglibretexts.org With the addition of a second equivalent of the halogen, a tetrahaloalkanoate can be formed. masterorganicchemistry.com The reactivity of alkynes towards electrophilic halogen addition is generally lower than that of corresponding alkenes. masterorganicchemistry.com

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Diels-Alder)

The electron-deficient triple bond of this compound makes it an excellent dipolarophile and dienophile in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. rsc.orgscilit.com

Reactivity with Dipoles and Dienes

[3+2] Cycloadditions: this compound is expected to react readily with 1,3-dipoles, such as azides and nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocycles. researchgate.net For example, the reaction with an azide (B81097) (R-N₃) would yield a mixture of regioisomeric triazoles. These reactions, particularly with electron-deficient alkynes, can often proceed under thermal conditions without the need for a metal catalyst (e.g., copper), which is a hallmark of "click chemistry". rsc.orgresearchgate.net The regioselectivity of the cycloaddition is influenced by both steric and electronic factors of the substituents on the alkyne and the dipole. researchgate.net

Diels-Alder Reactions: As a dienophile, this compound can undergo [4+2] cycloaddition reactions with conjugated dienes. libretexts.org A classic example is the reaction with cyclopentadiene. masterorganicchemistry.comsciforum.net This reaction would produce a bicyclic adduct. Diels-Alder reactions involving cyclic dienes typically favor the formation of the endo stereoisomer under kinetic control (lower temperatures), although the exo product may be favored under thermodynamic control (higher temperatures). libretexts.orgmasterorganicchemistry.com The rate and efficiency of the Diels-Alder reaction are significantly enhanced by the electron-withdrawing nature of the ester group on the dienophile. libretexts.org

Table 2: Representative Cycloaddition Reactions with Alkynoates

| Reaction Type | Diene/Dipole | Alkynoate | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| [4+2] Diels-Alder | Cyclopentadiene | Generic Alkynoate | Heat (e.g., >180°C) | Bicyclic Adduct | sciforum.net |

This table provides representative examples of cycloaddition reactions involving electron-deficient alkynes.

Olefin Metathesis Reactions Involving Alkynoates (e.g., Cross-Metathesis, Homo-Metathesis)

While olefin metathesis traditionally involves the redistribution of alkylidene groups between two alkenes, related transformations involving alkynes are also known. Alkyne metathesis allows for the redistribution of alkylidyne units. researchgate.net More relevant to substrates like this compound are cross-metathesis reactions with alkenes, although these are more commonly performed with unsaturated esters rather than alkynoates directly.

Cross-Metathesis with Alkenes

Cross-metathesis (CM) is a powerful reaction for forming new carbon-carbon double bonds. organic-chemistry.org The reaction of an alkyne with an alkene, known as enyne metathesis, can lead to the formation of 1,3-dienes. However, the direct cross-metathesis of an alkynoate like this compound with a simple alkene is not a standard transformation.

More commonly, related unsaturated esters, such as methyl dec-9-enoate (B1236301) (a product of methyl oleate (B1233923) ethenolysis), are used in cross-metathesis reactions. thieme-connect.de For instance, the cross-metathesis of methyl dec-9-enoate with a terminal alkene, catalyzed by ruthenium complexes like Grubbs catalysts, can be used to synthesize a variety of long-chain functionalized molecules. beilstein-journals.orgnih.govresearchgate.net The reaction outcome is often a statistical mixture of homo- and cross-coupled products, but selectivity can be achieved by controlling reaction conditions and the reactivity of the olefin partners. organic-chemistry.org

Table 3: Representative Cross-Metathesis of Unsaturated Esters with Alkenes

| Ester Substrate | Alkene Partner | Catalyst | Conditions | Key Product(s) | Ref |

|---|---|---|---|---|---|

| Methyl Oleate | cis-1,4-Diacetoxy-2-butene | Ruthenium-NHC Catalyst | CH₂Cl₂, 40 °C | Cross-metathesis products | mdpi.com |

This table shows examples of cross-metathesis with unsaturated esters to illustrate the principles applicable to related substrates.

Ring-Closing Metathesis for Cycloalkyne Formation

Ring-closing alkyne metathesis (RCAM) is a powerful synthetic strategy for the formation of cyclic alkynes from acyclic diyne precursors. This transformation is particularly valuable for synthesizing macrocycles, which were historically difficult to access efficiently. wikipedia.org The reaction is catalyzed by metal alkylidyne complexes, most notably high-valent tungsten and molybdenum species developed by Schrock and co-workers. uwindsor.ca

The generally accepted mechanism for alkyne metathesis parallels that of olefin metathesis, proceeding through the formation of a metallacyclobutadiene intermediate via a [2+2] cycloaddition between the catalyst's metal-carbon triple bond and one of the substrate's alkyne moieties. wikipedia.orguwindsor.ca Subsequent cycloreversion can either regenerate the starting materials or produce a new alkylidyne and alkyne. In an intramolecular RCAM reaction, the newly formed catalyst-bound alkylidyne then reacts with the second alkyne within the same molecule to form the cyclic alkyne product and regenerate the active catalyst. wikipedia.org

While this compound itself is not a diyne and therefore cannot undergo a standard RCAM reaction, its ynoate functionality is a relevant substrate class for related metathesis reactions. Specifically, a molecule containing both an ynoate and another alkyne group could be a precursor for RCAM. Research has demonstrated that electron-deficient alkynes, such as those in ynoates, can be challenging substrates for some traditional catalysts. researchgate.net However, the development of highly active molybdenum alkylidyne catalysts featuring triarylsilanolate ligands has enabled the successful RCAM of precursors containing electron-deficient ynoate groups. researchgate.net The macrocyclic products of such reactions are cycloalkynes, which can be further transformed, for example, through stereoselective reduction to furnish macrocyclic (Z)-alkenes. researchgate.net

The choice of catalyst is critical and depends on the functional groups present in the substrate. Tungsten-based Schrock catalysts are highly active but can be intolerant of certain functional groups with high affinity for the Lewis acidic metal center. uwindsor.ca In contrast, other systems, such as those generated in situ from molybdenum(VI) alkylidyne precursors, may tolerate a wider range of functionalities, making them suitable for complex molecule synthesis. uwindsor.ca

Table 1: Catalyst Systems for Ring-Closing Alkyne Metathesis (RCAM)

| Catalyst Type | Common Examples | Substrate Scope and Characteristics |

|---|---|---|

| Schrock Catalysts | (tBuO)₃W≡CCMe₃ | Highly active, operates under mild conditions. Sensitive to certain Lewis basic functional groups. uwindsor.ca |

| Fürstner Catalysts | Molybdenum alkylidyne complex with triarylsilanolate ligands | High yielding for electron-deficient alkynes like ynoates. Tolerates various functional groups. researchgate.net |

| Mortreux Catalysts | Mo(CO)₆/phenol system | A classic system, often requiring higher temperatures. Can be effective for specific substrates. uwindsor.ca |

Derivatization Strategies for Enhanced Analysis and Functionality

Alkylation and Acylation of Reactive Sites

The chemical structure of this compound offers specific sites for derivatization through alkylation and acylation. The most prominent reactive site for these transformations is the α-carbon (C-4), which is activated by the adjacent ester carbonyl group.

Alkylation: The α-carbon of this compound can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. pearson.comlibretexts.org This enolate can then react with an electrophilic alkylating agent, typically a methyl or primary alkyl halide, in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org

The reaction is subject to the typical constraints of SN2 reactions; secondary alkyl halides react poorly, and tertiary halides are unsuitable due to competing elimination reactions. libretexts.org The choice of reaction conditions, particularly temperature, can be critical. Reactions carried out at low temperatures (e.g., -78°C) favor the formation of the kinetic enolate, which is the less substituted and sterically less hindered one. pearson.com

Table 2: Reagents for α-Alkylation of this compound

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Base | Lithium diisopropylamide (LDA), Sodium hydride (NaH) | Deprotonates the α-carbon to form the nucleophilic enolate. pearson.comnih.gov |

| Alkylating Agent | Iodomethane (CH₃I), Bromoethane (C₂H₅Br), Benzyl bromide | Provides the electrophilic alkyl group for the SN2 reaction with the enolate. libretexts.org |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Anhydrous, aprotic solvent required to prevent quenching of the strong base and enolate. pearson.com |

Acylation: C-acylation of the enolate derived from this compound provides a route to β-keto esters. The pre-formed lithium enolate can react with a suitable acylating agent, such as an acyl chloride or a reagent like methyl cyanoformate, to introduce an acyl group at the α-carbon. researchgate.net This reaction is generally high-yielding and regiospecific. researchgate.net A variety of acylating agents, including anhydrides and acyl chlorides, can be employed, with the choice often depending on the desired acyl group and the stability of the starting materials and products. nih.gov The reaction typically proceeds under mild conditions, making it a versatile method for creating more complex carbon skeletons. researchgate.net

Formation of Stable Derivatives for Chromatographic and Spectroscopic Analysis

To facilitate analysis by techniques such as gas chromatography-mass spectrometry (GC-MS), this compound can be converted into stable derivatives. Derivatization aims to improve volatility, enhance thermal stability, or introduce specific fragmentation patterns for unambiguous structure elucidation. sigmaaldrich.com

For unsaturated compounds like this compound, derivatization often targets the carbon-carbon triple bond. One established method for locating double or triple bonds is derivatization with dimethyl disulfide (DMDS). researchgate.net The reaction of an alkyne with DMDS, often catalyzed by iodine, forms a bis(methylthio)alkene derivative. During GC-MS analysis, the mass spectrum of this adduct exhibits characteristic fragmentation patterns, typically cleaving at the carbon-carbon bond between the two sulfur-bearing carbons, which allows for the unequivocal determination of the original position of the triple bond. researchgate.net

Another related technique involves the formation of 4,4-dimethyloxazoline (DMOX) derivatives. researchgate.net While this method is more commonly applied to free fatty acids by reacting them with 2-amino-2-methyl-1-propanol, it highlights a strategy where the carboxyl end of a molecule is modified to direct mass spectrometric fragmentation, helping to locate sites of unsaturation along the alkyl chain. researchgate.net

Silylation is a common derivatization technique for compounds containing active hydrogen atoms (e.g., hydroxyl or amine groups). sigmaaldrich.com While this compound itself lacks these groups, silylation would become highly relevant for its reaction products, such as those resulting from reduction or hydrolysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert hydroxyl groups into silyl (B83357) ethers. sigmaaldrich.comrestek.com These derivatives are more volatile and thermally stable, improving their chromatographic behavior, and they produce characteristic fragments in their mass spectra (e.g., a prominent M-15 peak for TMS derivatives or M-57 for TBDMS derivatives), which aids in their identification. sigmaaldrich.com

The characterization of this compound and its derivatives relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and two-dimensional techniques like COSY and HMBC, is used to determine the complete carbon and proton framework. acgpubs.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the elemental composition of the molecules. acgpubs.orgscielo.br

Table 3: Derivatization Reagents for Analysis of this compound and Related Compounds

| Reagent | Target Functionality | Analytical Technique | Purpose |

|---|---|---|---|

| Dimethyl Disulfide (DMDS) | Alkyne (C≡C) | GC-MS | Forms thioether adducts to allow for mass spectrometric determination of the triple bond's location. researchgate.net |

| BSTFA / MTBSTFA | Hydroxyl groups (-OH) (on potential derivatives) | GC-MS | Forms silyl ethers to increase volatility and provide characteristic mass spectral fragmentation. sigmaaldrich.comrestek.com |

| BF₃-Methanol | Carboxylic Acids (-COOH) (on potential derivatives) | GC-MS | Esterification to form methyl esters (FAMEs), which have superior chromatographic properties. restek.com |

Future Research Directions and Emerging Trends in Methyl Dec 2 Ynoate Chemistry

Novel Catalytic Approaches for Chemo-, Regio-, and Stereoselective Transformations

The precise control of chemical reactions involving internal alkynes like methyl dec-2-ynoate remains a significant challenge. Achieving high levels of chemo-, regio-, and stereoselectivity is crucial for the synthesis of complex molecules with desired properties. Future research will concentrate on designing and discovering novel catalysts that can overcome these hurdles.

Recent advancements have highlighted the potential of various metals, including copper and gold, in catalyzing transformations of internal alkynes. rsc.orgbeilstein-journals.org For instance, copper-catalyzed reactions have been shown to be effective for creating carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of valuable alkenes and heterocycles. rsc.org Similarly, gold complexes, particularly those with sterically demanding ligands, have demonstrated high activity in reactions such as hydrohydrazidation of internal alkynes. beilstein-journals.org A simplified mechanism for the gold-catalyzed hydrohydrazidation of alkynes involves the activation of the triple bond by the gold catalyst, followed by a nucleophilic attack and subsequent protodeauration to yield the final product. beilstein-journals.org

Impressive progress has also been made in the radical transformations of internal alkynes, which utilize catalytic oxidative systems to generate reactive radical intermediates. capes.gov.brrsc.org These methods, often initiated by oxidants, visible-light photocatalysis, or electrocatalysis, have enabled the synthesis of numerous important building blocks. capes.gov.brrsc.org

Future work will likely focus on:

Dual-catalytic systems: Combining different catalysts to achieve unprecedented levels of stereocontrol. rsc.org

Ligand design: Developing new ligands that can fine-tune the electronic and steric properties of metal catalysts to guide the stereochemical outcome of reactions. rsc.org

Bifunctional electrophilic reagents: Exploring new reagents, such as selenium dihalides, to open up pathways to novel classes of organoselenium compounds. mdpi.com

A significant area of investigation is the β-borylation of alkynoates, for which aqueous conditions have been developed using a copper(II) catalyst. This method proceeds with remarkable chemo-, regio-, and stereoselectivity to produce (Z)-β-boryl enoates. nsf.gov

| Catalyst System | Transformation | Selectivity | Reference |

| Copper(II) with pinBBdan | β-borylation of alkynoates | Chemo-, Regio-, Stereoselective | nsf.gov |

| [(NHC)Au(NTf2)] | Hydrohydrazidation of internal alkynes | High | beilstein-journals.org |

| Copper-based catalysts | Formation of alkenes and heterocycles | - | rsc.org |

| Oxidative systems (photocatalysis, electrocatalysis) | Radical transformations | Chemoselective | capes.gov.brrsc.org |

Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry. For this compound, this translates to the development of methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key strategies for achieving sustainability in the functionalization of alkynes include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign alternatives like water, ionic liquids, supercritical fluids (like scCO2), and bio-based solvents. orientjchem.org For example, 2-Methyl-THF, a sugar-derived solvent, has been used in the synthesis of pyrrolo[1,2-a]isoquinolines. researchgate.net

Recyclable Catalysts: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thus reducing waste and cost. mdpi.com This includes catalysts supported on materials like microcrystalline cellulose (B213188), polysiloxane, silica, and graphitic carbon. researchgate.netmdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. tandfonline.comsciforum.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. tandfonline.comsciforum.net

Electrochemical Methods: Utilizing electricity as a clean oxidizing or reducing agent to generate reactive species in a controlled manner, often under mild conditions and without the need for harsh reagents. rsc.org

An example of a green approach is the etherification of cellulose fibers with alkynes under basic water or hydroalcoholic conditions, which avoids altering the integrity of the fibers. acs.orgnih.gov Another is the use of copper nanoparticles on microcrystalline cellulose as a biodegradable and reusable catalyst. researchgate.net

| Green Chemistry Principle | Application in Alkyne Chemistry | Example | Reference |

| Use of Renewable Feedstocks | Bio-based solvents | 2-Methyl-THF | researchgate.net |

| Catalysis | Recyclable heterogeneous catalysts | Copper nanoparticles on microcrystalline cellulose | researchgate.net |

| Energy Efficiency | Ambient temperature reactions | Synthesis of 1,3-diynes using a recyclable catalyst | mdpi.com |

| Waste Prevention | Electrochemical synthesis | Functionalization of alkynes without harsh reagents | rsc.org |

High-Throughput Experimentation and Automation in Discovery

High-throughput experimentation (HTE) has emerged as a powerful tool to accelerate the discovery and optimization of chemical reactions. numberanalytics.comresearchgate.net By enabling the rapid screening of numerous reaction conditions, catalysts, and substrates in parallel, HTE significantly reduces the time and resources required for research and development. numberanalytics.comnih.gov

The integration of automation and robotics into HTE workflows further enhances efficiency, reproducibility, and accuracy. numberanalytics.comresearchgate.net Automated systems for liquid handling, sample preparation, and analysis allow for the execution of a large number of experiments with minimal manual intervention. numberanalytics.commt.com

Key advantages of HTE and automation in the context of this compound chemistry include:

Rapid Reaction Optimization: Quickly identifying the optimal conditions (e.g., catalyst, solvent, temperature) for a desired transformation. researchgate.netdrugtargetreview.com

Discovery of Novel Reactivity: Uncovering new reaction pathways and unexpected products by screening diverse combinations of reagents. numberanalytics.comnih.gov

Accelerated Library Synthesis: Efficiently generating libraries of this compound derivatives for applications in drug discovery and materials science. drugtargetreview.com

Data Generation for Machine Learning: Creating large, high-quality datasets that are essential for training predictive models. researchgate.netchemrxiv.org

HTE platforms often utilize miniaturized reaction formats, such as 96-well plates, which reduces the consumption of precious starting materials. nih.govmt.com The development of "end-user plates" with pre-weighed catalysts further streamlines the experimental process for chemists. domainex.co.uk

| HTE/Automation Component | Function | Benefit | Reference |

| Robotic Liquid Handling | Automated dispensing of reagents and solvents | Increased throughput and precision | numberanalytics.com |

| Parallel Reaction Screening | Simultaneous execution of multiple reactions | Rapid optimization of conditions | mt.com |

| Miniaturized Reaction Vessels | Small-scale reactions (e.g., in well-plates) | Reduced material consumption | nih.gov |

| Automated Analysis (e.g., UPLC-MS) | Rapid analysis of reaction outcomes | Efficient data acquisition | domainex.co.uk |

Data-Driven and Machine Learning Approaches for Reaction Prediction

The vast amounts of data generated by HTE, combined with advances in artificial intelligence, are paving the way for data-driven approaches to reaction prediction and discovery. nih.gov Machine learning (ML) algorithms can analyze large chemical datasets to identify patterns and relationships that are not readily apparent to human chemists. neurips.ccnips.cc

In the context of this compound, ML models can be trained to:

Predict Reaction Outcomes: Forecast the major products of a reaction given the reactants and conditions. neurips.ccnips.cc Neural networks have shown particular promise in this area due to their ability to model complex, non-linear relationships. arocjournal.com

Recommend Optimal Reaction Conditions: Suggest the most suitable catalyst, solvent, and temperature for a specific transformation. acs.org

Elucidate Reaction Mechanisms: Help to understand the pathways through which reactions occur by identifying key intermediates and transition states. nih.gov

Guide Retrosynthetic Analysis: Propose synthetic routes to target molecules, including those derived from this compound. engineering.org.cnresearchgate.net

The development of effective ML models relies on the availability of large, standardized, and high-quality reaction datasets. beilstein-journals.org The choice of how to represent chemical reactions is a crucial aspect of building predictive models. beilstein-journals.org While global models trained on a wide range of reaction types are common, local models focused on specific reaction classes can also be effective. beilstein-journals.org

| Machine Learning Application | Description | Potential Impact on this compound Chemistry | Reference |

| Reaction Outcome Prediction | Predicting the products of a reaction | More efficient synthesis planning and reduced experimentation | neurips.ccnips.ccarocjournal.com |

| Condition Recommendation | Suggesting optimal reaction parameters | Faster optimization of synthetic routes | acs.org |

| Retrosynthesis | Proposing synthetic pathways to a target molecule | Design of novel and efficient syntheses | engineering.org.cnresearchgate.net |

| Mechanism Elucidation | Identifying key steps in a reaction pathway | Deeper understanding of reactivity and selectivity | nih.gov |

The synergy between HTE and ML is particularly powerful. HTE can generate the large datasets needed to train robust ML models, while ML can guide the design of more effective HTE experiments, creating a closed loop of accelerated discovery. researchgate.netchemrxiv.org This integrated approach holds immense promise for the future of chemical synthesis, including the continued exploration and utilization of this compound.

Q & A